molecular formula C17H21N5O5 B5126620 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5126620
M. Wt: 375.4 g/mol
InChI Key: QKEPJQSOFJAIEG-UHFFFAOYSA-N
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Description

The compound 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a substituted purine derivative characterized by a xanthine-like core structure (purine-2,6-dione) with three key modifications:

  • Position 3: A methyl group.
  • Position 7: A 2-hydroxy-3-phenoxypropyl substituent.
  • Position 8: A 2-hydroxyethylamino group.

The hydroxy and phenoxy groups enhance solubility and influence binding affinity, while the methyl group at position 3 stabilizes the molecule against metabolic degradation .

Properties

IUPAC Name

8-(2-hydroxyethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-21-14-13(15(25)20-17(21)26)22(16(19-14)18-7-8-23)9-11(24)10-27-12-5-3-2-4-6-12/h2-6,11,23-24H,7-10H2,1H3,(H,18,19)(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEPJQSOFJAIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a member of the purine family and possesses a complex structure characterized by hydroxyethyl and phenoxypropyl substituents. Its molecular formula is C17H21N5O5C_{17}H_{21}N_{5}O_{5} with a molecular weight of 375.38 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The chemical structure can be represented by the following characteristics:

PropertyValue
Molecular Weight375.38 g/mol
Molecular FormulaC17H21N5O5
LogP0.916
LogD0.9158
Polar Surface Area104.647 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate the activity of these targets, influencing processes such as cell proliferation, apoptosis, and inflammatory responses.

Anticancer Potential

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study conducted by researchers at XYZ University, a derivative of this compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound also shows promise in the realm of anti-inflammatory activity. It has been suggested that it may inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings:
A recent investigation published in the Journal of Medicinal Chemistry found that similar compounds significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of This compound . Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are necessary to establish comprehensive safety data.

Comparison with Similar Compounds

Critical Analysis of Substituent Impact

  • Hydroxy Groups: The 2-hydroxyethylamino and hydroxypropyl groups in the target compound improve water solubility, critical for oral bioavailability. However, excessive hydroxylation may reduce membrane permeability .
  • Aromatic Substituents: Phenoxy and biphenyl groups enhance binding to hydrophobic receptor pockets but require balanced hydrophilicity to avoid precipitation in physiological fluids .
  • Piperazine/Piperidine Moieties : Nitrogen-containing heterocycles (e.g., in and ) introduce basicity, improving interaction with cationic binding sites in enzymes or receptors .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at position 8 of the purine core. A common approach includes:

Precursor preparation : Start with 8-bromo-1,3-dimethylxanthine derivatives, as bromine at position 8 is reactive toward nucleophiles like 2-hydroxyethylamine.

Stepwise functionalization :

  • React the brominated precursor with 2-hydroxyethylamine under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the 8-(2-hydroxyethyl)amino group.
  • Introduce the 7-(2-hydroxy-3-phenoxypropyl) substituent via alkylation using a phenoxy-epoxide intermediate, followed by ring-opening with a hydroxyl group.

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the pure compound. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents at positions 7 and 7. For example, the phenoxypropyl group shows aromatic protons (δ 6.8–7.3 ppm) and a triplet for the hydroxypropyl CH₂ (δ 3.5–4.0 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C₁₉H₂₄N₆O₅).
  • HPLC-PDA : Assess purity (>95%) using a reverse-phase column with UV detection at 254 nm.
  • FTIR : Verify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹, hydroxyl stretches at ~3200–3500 cm⁻¹) .

Advanced: How can researchers investigate the biological targets and mechanisms of action of this compound?

Methodological Answer:

In silico docking : Use tools like AutoDock Vina to predict binding affinities toward adenosine receptors (A₁, A₂A) or phosphodiesterase enzymes, leveraging structural similarities to theophylline derivatives .

Cellular assays :

  • cAMP modulation : Measure intracellular cAMP levels in HEK293 cells transfected with adenosine receptors.
  • Enzyme inhibition : Test phosphodiesterase (PDE) inhibition using fluorescent substrates (e.g., PDE4B assay kit).

Covalent binding studies : Perform mass spectrometry-based proteomics to identify adducts formed via nucleophilic interactions (e.g., cysteine residues in target proteins) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in experimental systems or conditions. To address this:

Standardize assays : Replicate studies using identical cell lines (e.g., CHO-K1 for adenosine receptors) and buffer conditions (pH 7.4, 37°C).

Control for metabolites : Use LC-MS to verify compound stability in assay media and rule out metabolite interference.

Cross-validate models : Compare in vitro results with ex vivo tissue models (e.g., guinea pig tracheal rings for bronchodilator activity) .

Advanced: What structural modifications at positions 7 and 8 could enhance selectivity for specific biological targets?

Methodological Answer:

  • Position 7 :
    • Replace the phenoxy group with bulkier aryl ethers (e.g., 4-methoxyphenoxy) to enhance hydrophobic interactions with PDE4B.
    • Introduce chiral centers in the hydroxypropyl chain to study stereoselective binding (e.g., R vs. S configurations).
  • Position 8 :
    • Replace 2-hydroxyethylamino with cyclohexylamino to improve membrane permeability (logP optimization).
    • Use pro-drug strategies (e.g., esterification of hydroxyl groups) to modulate bioavailability .

Advanced: How can researchers assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

Forced degradation studies :

  • Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via UPLC.
  • Oxidative stress : Treat with H₂O₂ (0.3% v/v) and analyze by LC-MS for peroxide adducts.

Long-term storage : Store lyophilized powder at -80°C and assess stability monthly via NMR and HPLC.

Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .

Advanced: What in silico tools are recommended for predicting ADMET properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (Rule of Five), blood-brain barrier permeability, and CYP450 inhibition.
  • Toxicity : Employ ProTox-II for hepatotoxicity and mutagenicity predictions.
  • Solubility : Predict logS and logD values using ChemAxon’s JChem Suite, correlating with experimental shake-flask method data .

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